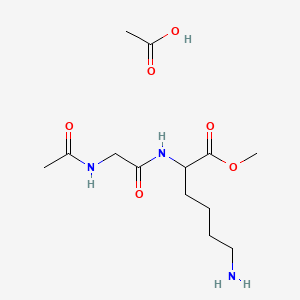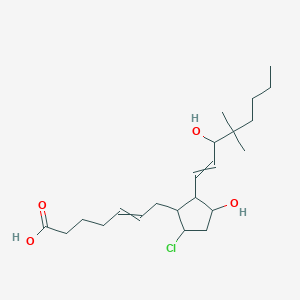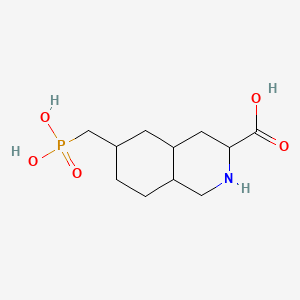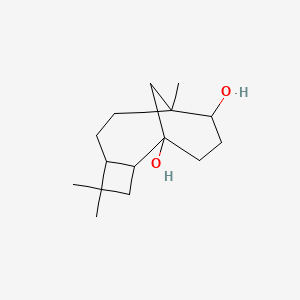
Caryolane-1,9beta-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caryolane-1,9beta-diol is a sesquiterpenoid compound with the molecular formula C15H26O2. It is a natural product isolated from various plant sources, including the pods of Sindora sumatrana . This compound is characterized by its unique tricyclic structure, which includes multiple hydroxyl groups, making it a versatile molecule in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: Caryolane-1,9beta-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4), which introduces hydroxyl groups to the alkene .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources. The compound is isolated from plant materials using solvent extraction, followed by chromatographic techniques to achieve high purity .
化学反应分析
Types of Reactions: Caryolane-1,9beta-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated compounds
科学研究应用
Caryolane-1,9beta-diol has a wide range of applications in scientific research:
作用机制
The mechanism of action of caryolane-1,9beta-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds with biological molecules, influencing their structure and function . It has been shown to inhibit the production of nitric oxide, a key mediator of inflammation, by interfering with the signaling pathways involved in its synthesis .
相似化合物的比较
Caryolane-1,9beta-diol is unique among sesquiterpenoids due to its specific tricyclic structure and hydroxyl group arrangement. Similar compounds include:
Caryophyllene: Another sesquiterpenoid with a bicyclic structure, known for its anti-inflammatory and analgesic properties.
Caryophyllene oxide: A derivative of caryophyllene, which also exhibits biological activities and is used in the synthesis of various organic compounds.
Clovane-2alpha,9beta-diol: A related sesquiterpenoid with similar hydroxyl group placement but different ring structure.
These compounds share some chemical and biological properties with this compound but differ in their structural details and specific applications.
属性
IUPAC Name |
4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJOMLIUSIKKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(CC2(CCC3O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

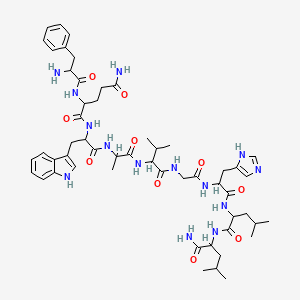
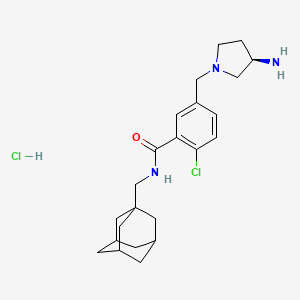
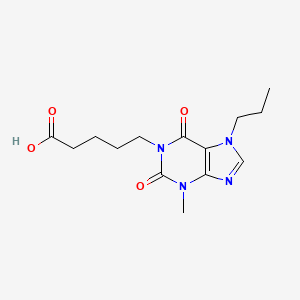
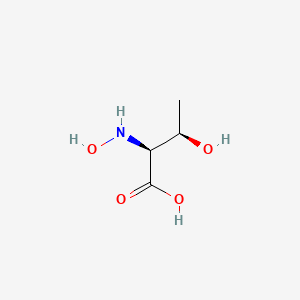
![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
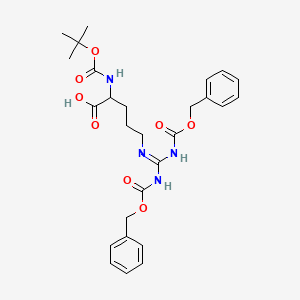
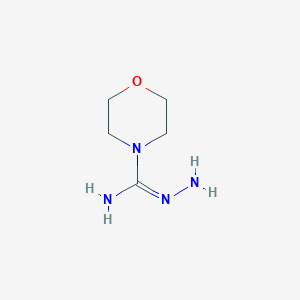
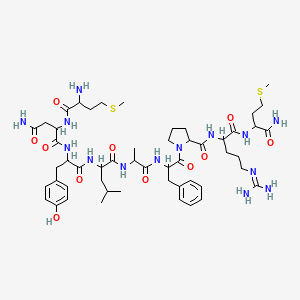
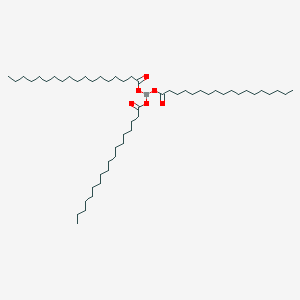
![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)
